molecular formula C9H8O4 B2369526 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1315374-50-5

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B2369526
CAS RN: 1315374-50-5
M. Wt: 180.159
InChI Key: VOMGDTBLGJJUAA-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a derivative of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols is based on Cu-catalyzed intramolecular C-O coupling followed by Mo(CO)6-mediated intermolecular carbonylation .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydrobenzofuran-2-carboxylic acid is C9H8O3 . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives have been used in the development of novel scaffold compounds of benzothiophene and benzofuran, which have been utilized as anticancer agents . A series of novel benzofuran-triazole hybrids were designed by click chemistry and found to have moderate to satisfactory antifungal activity .

Mechanism of Action

While the specific mechanism of action for 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is not mentioned in the retrieved papers, it’s worth noting that some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area is promising and there is a need to collect the latest information in this promising area .

properties

IUPAC Name

6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8,10H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMGDTBLGJJUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

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